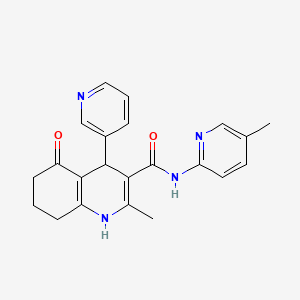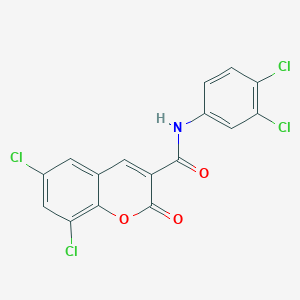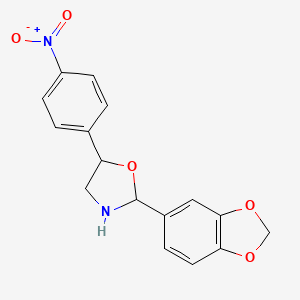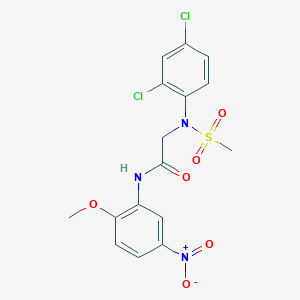
2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of multiple nitrogen atoms in the structure makes it a potential candidate for various biological and chemical applications.
Vorbereitungsmethoden
The synthesis of 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the pyridine rings makes it susceptible to oxidation reactions. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, it can be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The nitrogen atoms in the pyridine rings can form hydrogen bonds with proteins, enzymes, or nucleic acids, affecting their function. The quinoline core can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-N-(5-methylpyridin-2-YL)-5-oxo-4-(pyridin-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives and pyridine-containing compounds. For example:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have shown significant biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds have a similar structure and are known for their varied medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-13-8-9-18(24-11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-10-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBUCOEFJDJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5248501.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5248515.png)
![5'-acetyl-2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5248517.png)
![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5248523.png)

![N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5248538.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5248547.png)
![[2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE](/img/structure/B5248556.png)
![ethyl 4-[[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B5248557.png)
![ethyl [5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5248562.png)
![ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5248569.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5248570.png)

